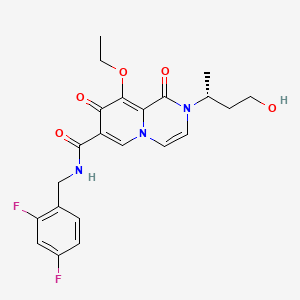
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir is an impurity of Dolutegravir, a second-generation HIV-1 integrase strand transfer inhibitor. Dolutegravir is currently in Phase III clinical trials for the treatment of HIV infection. It has shown potent inhibition of HIV replication in various cell types.
Preparation Methods
The synthesis of 2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir involves several steps. One of the key steps includes transforming ethyl 4-chloro-3-oxobutanoate into an enaminone, which is then deprotonated with lithium hexamethyldisilazide (LHMDS) in tetrahydrofuran (THF) at -78°C. This intermediate is then reacted with ethyl 2-chloro-2-oxoacetate to provide a pyrone in high yield . Industrial production methods for Dolutegravir and its impurities involve multi-ton scale synthesis, ensuring the compound’s availability for research and clinical use .
Chemical Reactions Analysis
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using halogenating agents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir is primarily used in scientific research as an impurity standard for Dolutegravir. Its applications include:
Chemistry: Studying the synthesis and degradation pathways of Dolutegravir.
Biology: Investigating the compound’s effects on various cell lines and its potential as an antiviral agent.
Medicine: Evaluating the efficacy and safety of Dolutegravir in clinical trials.
Industry: Ensuring the quality and purity of Dolutegravir in pharmaceutical production
Mechanism of Action
Dolutegravir, and by extension its impurity 2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir, inhibits HIV-1 integrase by binding to the enzyme’s active site. This blocks the strand transfer step of retroviral DNA integration into the host cell, which is essential for HIV replication. This mechanism results in the inhibition of viral activity .
Comparison with Similar Compounds
2-(4-Hydroxybutan-2-yl) O-Ethyl Dolutegravir is unique due to its specific structure and role as an impurity of Dolutegravir. Similar compounds include:
Raltegravir: Another HIV-1 integrase inhibitor, but with a different resistance profile.
Elvitegravir: A first-generation integrase inhibitor with a lower genetic barrier to resistance compared to Dolutegravir.
These compounds share a similar mechanism of action but differ in their chemical structures and resistance profiles, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C22H23F2N3O5 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-9-ethoxy-2-[(2R)-4-hydroxybutan-2-yl]-1,8-dioxopyrido[1,2-a]pyrazine-7-carboxamide |
InChI |
InChI=1S/C22H23F2N3O5/c1-3-32-20-18-22(31)27(13(2)6-9-28)8-7-26(18)12-16(19(20)29)21(30)25-11-14-4-5-15(23)10-17(14)24/h4-5,7-8,10,12-13,28H,3,6,9,11H2,1-2H3,(H,25,30)/t13-/m1/s1 |
InChI Key |
QOCUXTGEPGNXEY-CYBMUJFWSA-N |
Isomeric SMILES |
CCOC1=C2C(=O)N(C=CN2C=C(C1=O)C(=O)NCC3=C(C=C(C=C3)F)F)[C@H](C)CCO |
Canonical SMILES |
CCOC1=C2C(=O)N(C=CN2C=C(C1=O)C(=O)NCC3=C(C=C(C=C3)F)F)C(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















